molecular formula C11H13BrN4 B6631771 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

Numéro de catalogue B6631771
Poids moléculaire: 281.15 g/mol
Clé InChI: SZKOHMQJGNPUBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, also known as BI-2536, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) protein. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies and is currently being developed as a potential anticancer drug.

Mécanisme D'action

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine targets PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is essential for the survival of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine binds to the ATP-binding pocket of PLK1, inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been shown to have a potent antiproliferative effect on cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine also has antiangiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine is also highly selective for PLK1 and does not target other kinases, reducing the risk of off-target effects. However, 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has some limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.

Orientations Futures

There are several future directions for the development of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine as an anticancer drug. One potential direction is the development of more potent and selective PLK1 inhibitors. Another direction is the investigation of the combination of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine with other anticancer drugs to enhance its efficacy. Additionally, the development of biomarkers to predict patient response to 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine could help identify patients who are most likely to benefit from treatment. Finally, the development of new drug delivery systems could help overcome the limitations of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, such as its poor solubility.

Méthodes De Synthèse

The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine involves several steps, starting with the reaction of 2-amino-6-methylpyridine with 2-bromomethylimidazole to form 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine. This intermediate is then treated with various reagents to yield the final product. The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and colon cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has also been shown to be effective in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

Propriétés

IUPAC Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-9-10(12)2-3-11(15-9)14-5-7-16-6-4-13-8-16/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOHMQJGNPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.